molecular formula C8H3IN2 B3283175 3-Iodophthalonitrile CAS No. 76241-81-1

3-Iodophthalonitrile

Cat. No.: B3283175
CAS No.: 76241-81-1
M. Wt: 254.03 g/mol
InChI Key: RFYJWYMJALNCEF-UHFFFAOYSA-N
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Description

3-Iodophthalonitrile is an organic compound with the molecular formula C₈H₃IN₂. It is a derivative of phthalonitrile, where an iodine atom is substituted at the third position of the benzene ring.

Safety and Hazards

The safety data sheet for 4-Iodophthalonitrile, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye irritation . Similar precautions may apply to 3-Iodophthalonitrile.

Biochemical Analysis

Biochemical Properties

It is known that halogenated phthalonitriles, such as 3-Iodophthalonitrile, can participate in halogen bonding . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules. Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.

Molecular Mechanism

It is known that halogen bonds can influence the binding interactions of halogenated compounds with biomolecules . Specific binding interactions of this compound with biomolecules, as well as its potential to inhibit or activate enzymes and alter gene expression, have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodophthalonitrile can be synthesized through several methods. One common approach involves the cyanation of aromatic halides. For instance, the reaction of 3-iodobenzonitrile with a cyanating agent under suitable conditions can yield this compound . Another method includes the nucleophilic substitution of nitrophthalonitriles, where the nitro group is replaced by a cyano group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyanation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 3-Iodophthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phthalonitriles and their derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

  • 4-Iodophthalonitrile
  • 4,5-Diiodophthalonitrile
  • 3,4-Diiodophthalonitrile

Comparison: Compared to its analogs, 3-iodophthalonitrile exhibits unique properties due to the position of the iodine atom. This positional difference affects its reactivity and the types of halogen bonds it can form. For instance, this compound forms distinct two-dimensional networks, while other derivatives may form different structural motifs .

Properties

IUPAC Name

3-iodobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3IN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYJWYMJALNCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76241-81-1
Record name 3-iodobenzene-1,2-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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